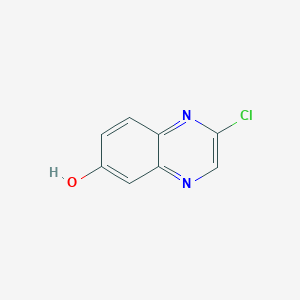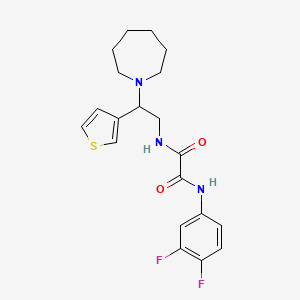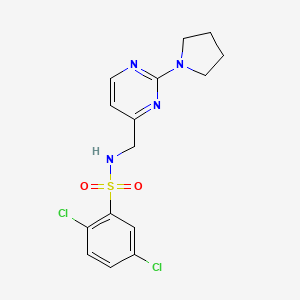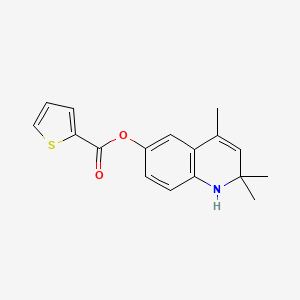
2-Chloroquinoxalin-6-ol
Übersicht
Beschreibung
2-Chloroquinoxalin-6-ol is a chemical compound with the CAS Number: 55687-04-2. It has a molecular weight of 180.59 and its IUPAC name is 2-chloroquinoxalin-6-ol . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Chloroquinoxalin-6-ol is 1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Chloroquinoxalin-6-ol is a solid substance . It has a molecular weight of 180.59 .Wissenschaftliche Forschungsanwendungen
Antiviral Research
2-Chloroquinoxalin-6-ol has been studied for its potential antiviral properties. Research has highlighted the relevance of chloroquine, a compound related to 2-chloroquinoxalin-6-ol, in the treatment of patients infected by novel viruses like SARS-CoV-2. This underscores the potential of similar compounds in antiviral research (Touret & de Lamballerie, 2020).
Chemical Synthesis and Industrial Applications
Quinoxaline derivatives, including 2-chloroquinoxalin-6-ol, have been used as fluorescent whiteners for polyester fibers. Their synthesis and application demonstrate the compound's utility in industrial processes (Rangnekar & Tagdiwala, 1986).
Serotoninmimetic Activity
Compounds derived from 2-chloroquinoxalin-6-ol, such as piperazinylquinoxalines, have been studied for their serotoninmimetic activities. These studies contribute to understanding the compound's potential impact on neurotransmitter systems (Lumma et al., 1981).
Antibacterial Research
2-Chloroquinoxalin-6-ol derivatives have shown potential in antibacterial research. Studies have focused on synthesizing new derivatives and evaluating their effectiveness against various bacterial strains, indicating the compound's possible use in developing new antibiotics (Babu & Srinivasu, 2021).
Anticancer and Antimicrobial Activity
Research has been conducted on the synthesis of new derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine, demonstrating significant activity against bacterial and cancer strains. This highlights the potential of 2-chloroquinoxalin-6-ol derivatives in cancer and antimicrobial therapies (Podila & Omprakash, 2020).
Safety and Hazards
Wirkmechanismus
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, which suggests that 2-chloroquinoxalin-6-ol may interact with its targets in a manner that induces significant biochemical changes .
Biochemical Pathways
Quinoxaline derivatives are known to be involved in a variety of biochemical processes, but the specific pathways influenced by 2-Chloroquinoxalin-6-ol require further investigation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For 2-Chloroquinoxalin-6-ol, it is recommended to store the compound in an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
2-chloroquinoxalin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZHHHXMDDDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoxalin-6-ol | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)






![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)